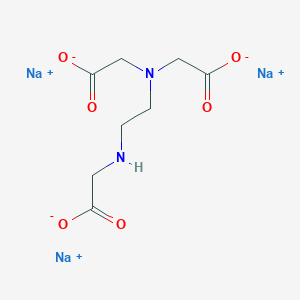
Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt is a useful research compound. Its molecular formula is C8H13N2Na3O6+2 and its molecular weight is 302.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt (CAS No. 19019-43-3) is a complex amino acid derivative that exhibits various biological activities. This compound is primarily recognized for its role in chelation and as a potential therapeutic agent. This article explores its biological activity through detailed research findings, case studies, and data tables.
- Molecular Formula : C₈H₁₄N₂O₆·3Na
- Molecular Weight : 303.18 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water
Glycine derivatives, including the trisodium salt form, are known to influence several biological pathways:
- Chelation : The compound acts as a chelating agent, binding to metal ions and facilitating their excretion from the body. This property is particularly valuable in detoxification processes.
- Antioxidant Activity : Glycine derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Neuroprotective Effects : Research indicates that glycine can modulate neurotransmission and may provide neuroprotective effects in models of neurodegenerative diseases.
1. Chelation and Detoxification
This compound has been studied for its effectiveness in chelating heavy metals such as lead and cadmium. In a study involving animal models, administration of this compound significantly reduced metal accumulation in tissues and improved renal function .
2. Antioxidant Properties
The antioxidant capacity of this compound was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. Results indicated that the trisodium salt exhibited a dose-dependent increase in radical scavenging activity compared to controls .
3. Neuroprotective Effects
In vitro studies have demonstrated that glycine can protect neuronal cells from glutamate-induced toxicity. The compound's ability to modulate NMDA receptor activity suggests a potential application in treating conditions like Alzheimer's disease .
Case Study 1: Heavy Metal Chelation in Rats
A study conducted on rats exposed to lead showed that treatment with this compound resulted in a significant reduction of lead levels in blood and tissues after four weeks of treatment. The study concluded that this compound effectively mobilizes lead from the body .
Case Study 2: Neuroprotection Against Excitotoxicity
In a laboratory setting, neuronal cells treated with glycine showed reduced apoptosis when exposed to high levels of glutamate. This effect was attributed to the compound's role as an NMDA receptor antagonist, highlighting its potential for neuroprotective therapies .
Data Table: Summary of Biological Activities
Properties
CAS No. |
19019-43-3 |
|---|---|
Molecular Formula |
C8H13N2Na3O6+2 |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
trisodium;2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]acetate |
InChI |
InChI=1S/C8H14N2O6.3Na/c11-6(12)3-9-1-2-10(4-7(13)14)5-8(15)16;;;/h9H,1-5H2,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-1 |
InChI Key |
WLMMGNLFDSJGOG-UHFFFAOYSA-M |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])NCC(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])NCC(=O)O.[Na+].[Na+].[Na+] |
Key on ui other cas no. |
19019-43-3 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















